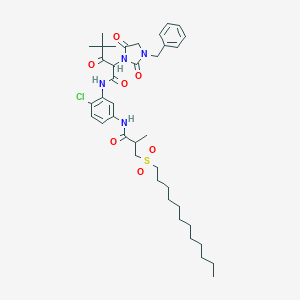
1-Imidazolidineacetamide, N-(2-chloro-5-((3-(dodecylsulfonyl)-2-methyl-1-oxopropyl)amino)phenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as imidazolidine, acetamide, and sulfonyl groups
准备方法
The synthesis of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the acetamide group: This step typically involves the reaction of the imidazolidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Final assembly: The final compound is obtained by coupling the intermediate with the appropriate phenyl and chloro substituents under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反应分析
1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit activity against various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- can be compared with other similar compounds, such as:
Imidazolidine derivatives: These compounds share the imidazolidine ring structure and may exhibit similar chemical reactivity and biological activity.
Acetamide derivatives: Compounds with the acetamide functional group may have similar properties and applications in medicinal chemistry.
Sulfonyl derivatives: These compounds contain the sulfonyl group and may exhibit similar reactivity in chemical reactions.
The uniqueness of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- lies in its combination of multiple functional groups, which provides a diverse range of chemical and biological properties.
属性
CAS 编号 |
114747-29-4 |
|---|---|
分子式 |
C39H55ClN4O7S |
分子量 |
759.4 g/mol |
IUPAC 名称 |
2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-chloro-5-[(3-dodecylsulfonyl-2-methylpropanoyl)amino]phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C39H55ClN4O7S/c1-6-7-8-9-10-11-12-13-14-18-23-52(50,51)27-28(2)36(47)41-30-21-22-31(40)32(24-30)42-37(48)34(35(46)39(3,4)5)44-33(45)26-43(38(44)49)25-29-19-16-15-17-20-29/h15-17,19-22,24,28,34H,6-14,18,23,25-27H2,1-5H3,(H,41,47)(H,42,48) |
InChI 键 |
GHNMACTXQBJLNS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
规范 SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
Key on ui other cas no. |
114747-29-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















